Cas no 1646-32-8 (1-(5-chloro-1-benzofuran-2-yl)ethan-1-one)
1-(5-chloro-1-benzofuran-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-Chlorobenzofuran-2-yl)ethanone
- 1-(5-Chloro-1-benzofuran-2-yl)ethanone
- 1-(5-chloro-2-benzofuranyl)Ethanone
- Ethanone,1-(5-chloro-2-benzofuranyl)-
- 1-(5-Chlor-benzofuran-2-yl)-aethanon
- 1-(5-Chloro-2-benzofuranyl)-Ethanone
- 1-(5-chlorobenzo[b]furan-2-yl)ethan-1-one
- 1-(5-chloro-benzofuran-2-yl)-ethanone
- 2-acetyl-5-chlorobenzo[b]furan
- 2-acetyl-5-chlorobenzo[d]furan
- 2-ACETYL-5-CHLOROBENZOFURAN
- 1-(5-Chlorobenzofuran-2-yl)ethan-1-one
- Ethanone, 1-(5-chloro-2-benzofuranyl)-
- 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one
- DTXSID60384535
- FT-0690701
- Maybridge1_003591
- 1646-32-8
- F3222-2399
- CS-0062582
- EN300-09788
- Z56347065
- SCHEMBL6894785
- VU0416333-2
- A18276
- HMS551L05
- MFCD00661909
- D73253
- AKOS000348793
- ALBB-020427
- DB-025499
-
- MDL: MFCD00661909
- Inchi: 1S/C10H7ClO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3
- InChI Key: CRKKDXCKRYPNFM-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C=C(C(C)=O)O2
Computed Properties
- Exact Mass: 194.01300
- Monoisotopic Mass: 194.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- Density: 1.298
- Melting Point: 97 °C
- Boiling Point: 293°Cat760mmHg
- Flash Point: 131°C
- Refractive Index: 1.6
- PSA: 30.21000
- LogP: 3.28880
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-(5-chloro-1-benzofuran-2-yl)ethan-1-one Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(5-chloro-1-benzofuran-2-yl)ethan-1-one Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(5-chloro-1-benzofuran-2-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C385200-50mg |
1-(5-Chloro-1-benzofuran-2-yl)ethanone |
1646-32-8 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C385200-100mg |
1-(5-Chloro-1-benzofuran-2-yl)ethanone |
1646-32-8 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C385200-500mg |
1-(5-Chloro-1-benzofuran-2-yl)ethanone |
1646-32-8 | 500mg |
$ 295.00 | 2022-06-06 | ||
| Apollo Scientific | OR110910-250mg |
1-(5-Chloro-1-benzofuran-2-yl)ethanone |
1646-32-8 | 250mg |
£40.00 | 2025-02-19 | ||
| Apollo Scientific | OR110910-1g |
1-(5-Chloro-1-benzofuran-2-yl)ethanone |
1646-32-8 | 1g |
£120.00 | 2025-02-19 | ||
| abcr | AB225725-1 g |
1-(5-Chlorobenzo[b]furan-2-yl)ethan-1-one; . |
1646-32-8 | 1 g |
€175.30 | 2023-07-20 | ||
| Chemenu | CM460612-1g |
Ethanone, 1-(5-chloro-2-benzofuranyl)- |
1646-32-8 | 95%+ | 1g |
$294 | 2023-02-17 | |
| Enamine | EN300-09788-0.05g |
1-(5-chloro-1-benzofuran-2-yl)ethan-1-one |
1646-32-8 | 95.0% | 0.05g |
$29.0 | 2025-03-21 | |
| Enamine | EN300-09788-0.1g |
1-(5-chloro-1-benzofuran-2-yl)ethan-1-one |
1646-32-8 | 95.0% | 0.1g |
$44.0 | 2025-03-21 | |
| Enamine | EN300-09788-0.25g |
1-(5-chloro-1-benzofuran-2-yl)ethan-1-one |
1646-32-8 | 95.0% | 0.25g |
$63.0 | 2025-03-21 |
1-(5-chloro-1-benzofuran-2-yl)ethan-1-one Suppliers
1-(5-chloro-1-benzofuran-2-yl)ethan-1-one Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one
1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one: A Comprehensive Overview
1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one (CAS No. 1646-32-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as 5-chlorobenzofuran-2-carbaldehyde, is a derivative of benzofuran, a heterocyclic aromatic compound with a fused benzene and furan ring system. The presence of the chlorine substituent at the 5-position of the benzofuran ring introduces unique electronic and steric properties, making this compound a valuable substrate for various chemical transformations and biological studies.
The structure of 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one consists of a benzofuran moiety with a ketone group attached at the 2-position. This arrangement positions the carbonyl group in close proximity to the aromatic system, facilitating potential interactions with biological targets. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties and bioavailability, making this compound a promising candidate for drug discovery efforts.
One of the most notable applications of 5-chlorobenzofuran-2-carbaldehyde lies in its role as an intermediate in the synthesis of bioactive compounds. Researchers have employed this compound as a building block for constructing complex molecules with potential therapeutic applications. For instance, its use in the synthesis of kinase inhibitors has shown promise in targeting key enzymes involved in cancer progression.
Recent advancements in synthetic methodologies have further expanded the utility of 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one. Techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have enabled efficient transformations of this compound into more complex structures. These developments underscore its versatility as a starting material in organic synthesis.
In terms of biological activity, 5-chlorobenzofuran-2-carbaldehyde has demonstrated selectivity towards various cellular targets. Preclinical studies have revealed its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase enzymes. Additionally, its ability to modulate oxidative stress pathways makes it a candidate for antioxidant therapies.
The synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one typically involves multi-step processes that include Friedel-Crafts alkylation or acylation followed by oxidation or condensation reactions. These methods require precise control over reaction conditions to ensure high yields and purity, reflecting the compound's sensitivity to steric and electronic factors.
From an environmental perspective, understanding the degradation pathways and ecological impact of 5-chlorobenzofuran-2-carbaldehyde is crucial for sustainable chemical practices. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, providing insights into its environmental fate and potential risks.
In conclusion, 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one (CAS No. 1646-32-8) stands out as a versatile and bioactive compound with diverse applications in organic synthesis and pharmacology. Its unique structural features and promising biological profiles position it as a valuable tool for advancing drug discovery and chemical innovation.
1646-32-8 (1-(5-chloro-1-benzofuran-2-yl)ethan-1-one) Related Products
- 23162-49-4(Ethanone, 1-naphtho[1,2-b]furan-2-yl-)
- 83806-32-0(5-CHLORO-2-(4-CHLOROBENZOYL)BENZOFURAN)
- 7039-74-9(2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethan-1-one)
- 1646-26-0(ethanone, 1-(2-benzofuranyl)-)
- 100914-68-9(2-Benzoyl-5-chlorobenzofuran)
- 73751-95-8(Ethanone, 1-(benzofuranyl)-)
- 300664-78-2(5-Benzofurancarboxaldehyde,2-(4-chlorobenzoyl)-)
- 27052-20-6(Methanone,2-benzofuranyl(4-chlorophenyl)-)
- 55877-56-0(1-Butanone, 1-(5-chloro-2-benzofuranyl)-)
- 36744-41-9(Ethanone, 1-(6-chloro-2-benzofuranyl)-)